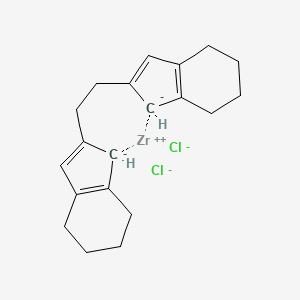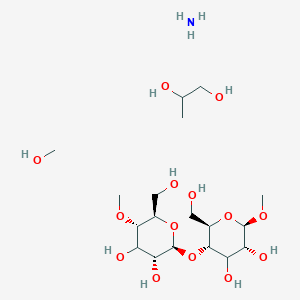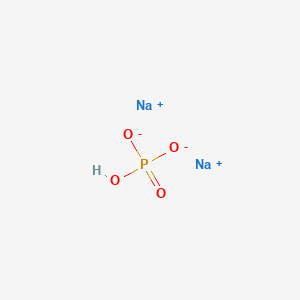
Melphalan Dimer-d8 Dihydrochloride
描述
达拉他韦-d6 是达拉他韦的氘代衍生物,达拉他韦是丙型肝炎病毒 (HCV) 非结构蛋白 5A (NS5A) 的一种强效口服活性抑制剂。该化合物主要用作质谱法中达拉他韦定量的内标。 氘标记有助于在分析过程中将其与非标记化合物区分开 .
作用机制
达拉他韦-d6 与达拉他韦一样,抑制 HCV NS5A 蛋白,该蛋白对病毒复制至关重要。该化合物与 NS5A 蛋白结合,破坏其功能并阻止病毒的复制。 这种抑制是通过破坏 NS5A 的亚细胞定位、抑制病毒 RNA 合成以及干扰病毒颗粒的组装和分泌来实现的 .
生化分析
Biochemical Properties
Melphalan Dimer-d8 Dihydrochloride: plays a significant role in biochemical reactions by forming covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with DNA polymerase and topoisomerase, enzymes crucial for DNA replication and repair. The nature of these interactions involves the formation of covalent bonds between the alkylating groups of this compound and the nucleophilic sites on the DNA and proteins, leading to the inhibition of their normal functions .
Cellular Effects
This compound: exerts profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. This compound affects cell signaling pathways, such as the p53 pathway, which is activated in response to DNA damage and leads to the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound impacts cellular metabolism by disrupting the normal function of enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of This compound involves its ability to form covalent bonds with DNA and proteins, leading to the inhibition of DNA replication and transcription. This compound binds to the nucleophilic sites on DNA, such as the N7 position of guanine, resulting in the formation of DNA adducts and cross-links. These modifications prevent the normal unwinding and separation of DNA strands, thereby inhibiting the activity of DNA polymerase and topoisomerase. Additionally, this compound can induce changes in gene expression by activating DNA damage response pathways, leading to the upregulation of genes involved in DNA repair and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained DNA damage, prolonged cell cycle arrest, and increased apoptosis .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound can induce DNA damage and cell cycle arrest without causing significant toxicity. At higher doses, this compound can lead to severe toxic effects, including bone marrow suppression, gastrointestinal toxicity, and systemic organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which the adverse effects outweigh the benefits .
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily related to its alkylating activity. The compound interacts with enzymes such as glutathione S-transferase, which plays a role in detoxifying alkylating agents. This interaction leads to the formation of conjugates that are more easily excreted from the body. Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and DNA, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound: exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by the presence of targeting signals and post-translational modifications that direct this compound to the nucleus. The nuclear localization of this compound is crucial for its ability to induce DNA damage and inhibit DNA replication and transcription .
准备方法
合成路线及反应条件
达拉他韦-d6 的合成涉及将氘原子掺入达拉他韦分子中。这通常通过氢-氘交换反应或在合成过程中使用氘代试剂来实现。关键步骤包括:
氢-氘交换: 该方法涉及在特定条件下使用氘气或氘代溶剂将达拉他韦分子中的氢原子替换为氘原子。
工业生产方法
达拉他韦-d6 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 大规模氢-氘交换反应或使用氘代试剂。
纯化: 使用结晶、色谱或蒸馏等技术对产物进行纯化,以达到高纯度水平。
化学反应分析
反应类型
达拉他韦-d6 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以氧化形成氧化衍生物。
还原: 还原反应可以将分子内的某些官能团转化为其还原形式。
常用试剂及条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 使用氢化铝锂、硼氢化钠和氢气等还原剂。
取代: 卤素、酸和碱等试剂用于取代反应.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会生成羟基化或酮类衍生物,而还原可能会生成醇或胺 .
科学研究应用
达拉他韦-d6 具有广泛的科学研究应用:
化学: 用作质谱法中达拉他韦及其代谢物的定量的内标。
生物学: 有助于研究达拉他韦在生物系统中的药代动力学和代谢。
医学: 有助于开发和优化针对 HCV 的抗病毒疗法。
相似化合物的比较
类似化合物
雷迪帕韦: 另一种 NS5A 抑制剂,与其他抗病毒剂联合用于治疗 HCV。
奥比他韦: 一种 NS5A 抑制剂,用于 HCV 联合疗法。
艾尔巴韦: 与达拉他韦类似,它抑制 HCV 的 NS5A 蛋白.
达拉他韦-d6 的独特性
达拉他韦-d6 由于其氘标记而独一无二,这在分析应用中提供了独特的优势。 氘原子使其在质谱法中易于与非标记达拉他韦区分开来,从而提高了定量分析的准确性和可靠性 .
属性
IUPAC Name |
trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1/i5D3,6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRSSPOQAMALKA-GXBFPSLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








